N-(4-Hydroxyphenyl)propanamide

Description

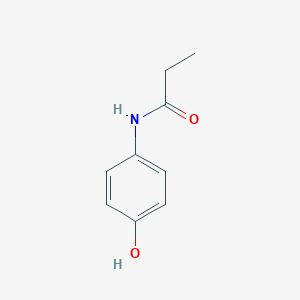

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(4-hydroxyphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-2-9(12)10-7-3-5-8(11)6-4-7/h3-6,11H,2H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSMYTAQHMUHRSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046419 | |

| Record name | Parapropamol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1693-37-4 | |

| Record name | N-(4-Hydroxyphenyl)propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1693-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Parapropamol [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001693374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Parapropamol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Parapropamol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.359 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PARAPROPAMOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I729P6N0P7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(4-Hydroxyphenyl)propanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-(4-Hydroxyphenyl)propanamide, a compound of interest in pharmaceutical research. The primary synthesis pathway involves the N-acylation of p-aminophenol with propanoic anhydride (B1165640) or propanoyl chloride. This document details the reaction mechanism, provides adaptable experimental protocols, and summarizes key quantitative data. Furthermore, it explores the potential biological significance of this molecule by examining the signaling pathways of structurally related compounds. Diagrams generated using Graphviz are included to illustrate the synthesis pathway, reaction mechanism, and a hypothesized biological signaling cascade.

Introduction

This compound, also known as p-propionamidophenol, is an amide derivative of p-aminophenol. It shares a structural scaffold with the widely used analgesic and antipyretic drug, paracetamol (N-(4-hydroxyphenyl)acetamide). The modification of the acyl group from acetyl to propanoyl can influence the compound's physicochemical properties and biological activity, making it a subject of interest for drug discovery and development. This guide outlines the chemical synthesis and potential mechanistic pathways of this compound.

Synthesis Pathway and Mechanism

The most direct and common method for synthesizing this compound is the acylation of p-aminophenol. This reaction is analogous to the industrial synthesis of paracetamol.[1] The synthesis can be achieved using either propanoic anhydride or propanoyl chloride as the acylating agent.

The reaction mechanism proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amino group in p-aminophenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (propanoic anhydride or propanoyl chloride). This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the elimination of a leaving group (propanoate or chloride ion) and the formation of the amide bond. The phenolic hydroxyl group is less nucleophilic than the amino group and thus, under controlled conditions, selective N-acylation is achieved.

Synthesis Pathway Overview

Caption: General synthesis pathway for this compound.

Reaction Mechanism

Caption: Nucleophilic acyl substitution mechanism.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of paracetamol and related amides.[1][2] Researchers should conduct their own risk assessments and optimization studies.

Synthesis of this compound using Propanoic Anhydride

Materials:

-

p-Aminophenol

-

Propanoic Anhydride

-

Water

-

Hydrochloric Acid (optional, for purification)

-

Sodium Bicarbonate (for neutralization)

-

Ethanol (for recrystallization)

-

Activated Carbon (for decolorization)

Procedure:

-

In a round-bottom flask, suspend p-aminophenol in water.

-

Add a slight molar excess of propanoic anhydride to the suspension.

-

Heat the mixture under reflux for 1-2 hours with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture in an ice bath to induce crystallization of the crude product.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

For purification, recrystallize the crude product from an ethanol/water mixture. If the solution is colored, add a small amount of activated carbon and heat to boiling before hot filtration.

-

Allow the filtered solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Characterization

The purified product should be characterized to confirm its identity and purity.

-

Melting Point: Compare the observed melting point with the literature value (173 °C).[3]

-

Spectroscopy:

-

¹H NMR: Expected signals include those for the aromatic protons, the phenolic hydroxyl proton, the amide proton, and the ethyl group protons.

-

¹³C NMR: Expected signals include those for the aromatic carbons, the carbonyl carbon, and the ethyl group carbons.

-

IR Spectroscopy: Look for characteristic peaks for the O-H stretch (phenol), N-H stretch (amide), C=O stretch (amide), and aromatic C-H stretches.

-

Mass Spectrometry: Determine the molecular weight of the compound (165.19 g/mol ).[4]

-

Quantitative Data

The following table summarizes expected quantitative data for the synthesis of this compound, based on analogous reactions. Actual yields may vary depending on the specific reaction conditions and scale.

| Parameter | Value | Reference |

| Reactants | p-Aminophenol, Propanoic Anhydride | Analogous to paracetamol synthesis[1] |

| Solvent | Water or aqueous ethanol | Analogous to paracetamol synthesis[1] |

| Reaction Time | 1 - 2 hours | Estimated from similar acylation reactions |

| Reaction Temperature | Reflux (approx. 100 °C in water) | Analogous to paracetamol synthesis[1] |

| Typical Yield | 70 - 85% | Based on yields for similar amide syntheses |

| Purification Method | Recrystallization (Ethanol/Water) | Standard procedure for purifying amides |

| Melting Point | 173 °C | [3] |

| Molecular Weight | 165.19 g/mol | [4] |

Hypothesized Biological Signaling Pathway

While the specific biological activities of this compound are not extensively documented, its structural similarity to Fenretinide [N-(4-hydroxyphenyl)retinamide] suggests potential involvement in similar signaling pathways. Fenretinide is known to induce apoptosis in cancer cells through mechanisms that can involve the production of reactive oxygen species (ROS) and nitric oxide (NO).[5]

The following diagram illustrates a hypothesized signaling pathway for this compound, based on the known mechanisms of Fenretinide. It is important to note that this is a speculative pathway and requires experimental validation for this specific compound.

Caption: Hypothesized signaling pathway for this compound.

Conclusion

The synthesis of this compound can be readily achieved through the N-acylation of p-aminophenol, a well-established chemical transformation. This guide provides a foundational understanding of the synthesis pathway, mechanism, and experimental considerations for researchers in the fields of medicinal chemistry and drug development. The provided protocols and data serve as a starting point for the synthesis and characterization of this compound. Further investigation into its biological activities is warranted to explore its potential as a therapeutic agent, possibly acting through pathways similar to those of its structural analogs.

Experimental Workflow Visualization

Caption: Step-by-step experimental workflow for synthesis and purification.

References

- 1. quora.com [quora.com]

- 2. rene.souty.free.fr [rene.souty.free.fr]

- 3. biosynth.com [biosynth.com]

- 4. This compound | C9H11NO2 | CID 74325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A novel mechanism by which N-(4-hydroxyphenyl)retinamide inhibits breast cancer cell growth: the production of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of N-(4-Hydroxyphenyl)propanamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Hydroxyphenyl)propanamide, also known as Parapropamol, is a chemical compound with relevance in the fields of pharmaceutical sciences and organic chemistry. It is structurally related to acetaminophen (B1664979) (paracetamol), a widely used analgesic and antipyretic, differing by the presence of a propanamide group instead of an acetamide (B32628) group. Understanding the physicochemical properties of this molecule is crucial for its potential applications, including in drug development as a reference standard for impurities, a starting material for synthesis, or for investigating its own biological activities.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a summary of its spectral characteristics.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the tables below, providing a clear and concise reference for researchers.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Chemical Formula | C₉H₁₁NO₂ | [2] |

| Molecular Weight | 165.19 g/mol | [1][2] |

| Appearance | Pale purple solid | |

| Melting Point | 173 °C | [3] |

| Boiling Point | 389.9 °C at 760 mmHg | [3] |

| CAS Number | 1693-37-4 | [2][4] |

Table 2: Solubility and Partitioning Properties

| Property | Value | Source(s) |

| Water Solubility | Data not explicitly found, but implied to be water-soluble. | [3] |

| Solubility in Organic Solvents | Soluble in Dimethyl Sulfoxide (DMSO).[5][6] | [5][6] |

| LogP (Computed) | 1.3 | [1] |

| pKa (Computed) | Data not explicitly found for this compound. |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on standard laboratory practices.

Melting Point Determination

The melting point of this compound can be determined using the capillary method with a melting point apparatus.

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of this compound.

Protocol:

-

Sample Preparation: A small amount of dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure thermal equilibrium.

-

Observation: The temperatures at which the substance begins to melt and at which it becomes completely liquid are recorded. This range is reported as the melting point. For a pure substance, this range is typically narrow.

Solubility Determination

The solubility of this compound in a given solvent (e.g., water, ethanol, DMSO) can be determined by the shake-flask method.

Protocol:

-

Saturation: An excess amount of solid this compound is added to a known volume of the solvent in a sealed flask.

-

Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The saturated solution is allowed to stand, and the undissolved solid is separated from the solution by filtration or centrifugation.

-

Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination

The acid dissociation constant (pKa) of the phenolic hydroxyl group in this compound can be determined by potentiometric titration or UV-Vis spectrophotometry.

Workflow for pKa Determination by Potentiometric Titration

Caption: Workflow for pKa determination by potentiometric titration.

Protocol (Potentiometric Titration):

-

Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., a water-cosolvent mixture).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is monitored using a calibrated pH electrode.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point.

LogP Determination

The partition coefficient (LogP) is a measure of the lipophilicity of a compound and can be determined using the shake-flask method.

Protocol:

-

Phase Preparation: n-Octanol and water (or a suitable buffer, typically at pH 7.4) are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases and then allowed to stand for the phases to separate completely.

-

Quantification: The concentration of this compound in each phase is determined using a suitable analytical technique (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Spectral Data

The spectral characteristics of this compound are essential for its identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet), the aromatic protons (two doublets, characteristic of a para-substituted benzene (B151609) ring), the amide proton (a singlet), and the phenolic proton (a singlet). The exact chemical shifts and coupling constants would need to be determined experimentally.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the non-equivalent carbon atoms in the molecule.[7] This includes the two carbons of the ethyl group, the carbonyl carbon of the amide, and the four distinct carbons of the para-substituted aromatic ring.[8][9][10]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups:[11]

-

A broad O-H stretching band for the phenolic hydroxyl group, typically in the region of 3200-3600 cm⁻¹.[12]

-

An N-H stretching band for the secondary amide, usually around 3300 cm⁻¹.

-

A strong C=O stretching band for the amide carbonyl group, typically in the range of 1630-1680 cm⁻¹.[13][14]

-

C-H stretching bands for the aromatic and aliphatic portions of the molecule.

-

C=C stretching bands for the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (165.19 g/mol ).[1]

-

Fragmentation Pattern: Common fragmentation patterns for amides include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement.[15] The specific fragmentation pattern would reveal structural information about the molecule.[16]

Biological Activity

While this compound is primarily known as an impurity of acetaminophen, some related compounds have shown biological activity.[1] For instance, derivatives of N-(4-hydroxyphenyl)amides have been investigated for various therapeutic applications, including as histone deacetylase inhibitors with antiproliferative activity.[17] Additionally, N-(4-hydroxyphenyl) retinamide, a related compound, has been studied for its role in inducing apoptosis in cancer cells.[18] Further research is needed to fully elucidate the specific biological activities and potential signaling pathway interactions of this compound itself.[3][19]

References

- 1. This compound | C9H11NO2 | CID 74325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (N-Propionyl-4-aminophenol) [cymitquimica.com]

- 3. biosynth.com [biosynth.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. selleckchem.com [selleckchem.com]

- 6. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chegg.com [chegg.com]

- 8. bhu.ac.in [bhu.ac.in]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 11. Solved Please can someone help analyse / interpret these | Chegg.com [chegg.com]

- 12. docsdrive.com [docsdrive.com]

- 13. Ch13 - Sample IR spectra [chem.ucalgary.ca]

- 14. docbrown.info [docbrown.info]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

- 17. Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Biotransformation and biological activity of N-(4-hydroxyphenyl)retinamide derivatives in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

N-(4-Hydroxyphenyl)propanamide (CAS 1693-37-4): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Hydroxyphenyl)propanamide, also known as 4-Propionamidophenol or Parapropamol, is a chemical compound with the CAS number 1693-37-4. It is structurally related to the widely used analgesic and antipyretic drug, paracetamol (acetaminophen), differing by an additional methylene (B1212753) group in the acyl chain. This technical guide provides a comprehensive overview of the available scientific information on this compound, including its physicochemical properties, potential biological activities, and hypothesized mechanisms of action. Detailed experimental protocols for its synthesis, purification, and in vitro evaluation are also presented to facilitate further research and development.

Physicochemical Properties

This compound is a solid organic compound with the molecular formula C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol .[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1693-37-4 | [1] |

| Molecular Formula | C₉H₁₁NO₂ | [1] |

| Molecular Weight | 165.19 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | 4-Propionamidophenol, Parapropamol, Acetaminophen impurity B | [1] |

| Melting Point | 173.0 °C | |

| Boiling Point | 389.9 °C | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in hot water, ethanol, and methanol. Sparingly soluble in cold water. |

Biological Activity and Potential Mechanism of Action

Direct research on the biological activity of this compound is limited. However, due to its structural similarity to paracetamol, its mechanism of action is hypothesized to be similar, primarily involving the inhibition of cyclooxygenase (COX) enzymes.

Cyclooxygenase (COX) Inhibition

Paracetamol is known to inhibit prostaglandin (B15479496) synthesis, which is a key process in inflammation and pain signaling.[2][3][4][5][6] This inhibition is mediated through its interaction with COX enzymes, particularly COX-2. It is proposed that this compound may also exhibit analgesic and anti-inflammatory properties by inhibiting COX-2, thereby reducing the production of prostaglandins. The proposed mechanism involves the reduction of the ferryl protoporphyrin IX radical cation at the peroxidase (POX) site of the COX enzyme, which is crucial for its catalytic activity.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[7][8][9][10][11] Inhibition of this pathway can lead to a reduction in the expression of pro-inflammatory genes, including cytokines and enzymes like COX-2. Some phenolic compounds have been shown to modulate NF-κB signaling. It is plausible that this compound could exert anti-inflammatory effects by interfering with the activation of the NF-κB pathway, potentially by inhibiting the degradation of IκBα, which would prevent the translocation of NF-κB to the nucleus.

Experimental Protocols

Synthesis of this compound

This protocol describes a plausible method for the synthesis of this compound from 4-aminophenol (B1666318) and propionic anhydride (B1165640).

Materials:

-

4-Aminophenol

-

Propionic anhydride

-

Glacial acetic acid (catalyst)

-

Deionized water

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Beakers

-

Büchner funnel and filter flask

-

Filter paper

Procedure:

-

In a 250 mL round-bottom flask, dissolve 10.9 g (0.1 mol) of 4-aminophenol in 100 mL of glacial acetic acid.

-

Gently heat the mixture with stirring until the 4-aminophenol is completely dissolved.

-

Slowly add 14.3 g (0.11 mol) of propionic anhydride to the solution.

-

Attach a reflux condenser and heat the reaction mixture to reflux for 2 hours.

-

After reflux, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into 500 mL of ice-cold deionized water with vigorous stirring.

-

A precipitate of crude this compound will form.

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the crude product with several portions of cold deionized water.

-

Air dry the crude product.

References

- 1. This compound | C9H11NO2 | CID 74325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Paracetamol does not potentiate the acetylsalicylate inhibition of prostaglandin release from macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]

- 4. researchgate.net [researchgate.net]

- 5. Acute effects of paracetamol on prostaglandin synthesis and renal function in normal man and in patients with renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Paracetamol effectively reduces prostaglandin E2 synthesis in brain macrophages by inhibiting enzymatic activity of cyclooxygenase but not phospholipase and prostaglandin E synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Role of Nuclear Factor Kappa B (NF-κB) in Development and Treatment of COVID-19: Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. NF-κB in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

N-(4-Hydroxyphenyl)propanamide structural formula and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(4-Hydroxyphenyl)propanamide, a compound of interest in pharmaceutical research, primarily known as a related substance and impurity of Acetaminophen (B1664979) (Paracetamol). This document details its chemical structure, molecular weight, physicochemical properties, and relevant experimental protocols. Furthermore, it contextualizes the compound's relevance through the metabolic pathways of its parent drug, Acetaminophen.

Chemical Identity and Properties

This compound, also known as Parapropamol, is a derivative of 4-aminophenol (B1666318).[1] Its core structure consists of a propanamide group attached to the nitrogen atom of a 4-hydroxyphenyl group.

Structural Formula

The structural formula of this compound is presented below:

Chemical Formula: C₉H₁₁NO₂[1][2][3][4][5]

SMILES: CCC(=O)NC1=CC=C(C=C1)O[1][2]

InChI Key: SSMYTAQHMUHRSK-UHFFFAOYSA-N[1][3]

Molecular Weight

The molecular weight of this compound is 165.19 g/mol .[2][3][4][6][7]

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁NO₂ | [1][2][3][4][5] |

| Molecular Weight | 165.19 g/mol | [2][3][4][6][7] |

| Melting Point | 173.00 °C | [2] |

| Boiling Point | 389.90 °C | [2] |

| Appearance | White to brown powder | [8] |

| IUPAC Name | This compound | [6] |

| Synonyms | Parapropamol, 4-Propionamidophenol, Acetaminophen impurity B | [1][2][6] |

| XLogP3-AA | 1.3 | [6] |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 2 | |

| Topological Polar Surface Area | 49.3 Ų | [6] |

Biological Context and Significance

This compound is primarily recognized as an impurity and a minor metabolite of Acetaminophen.[2] Understanding the metabolic pathways of Acetaminophen is crucial to appreciating the context in which this compound may be encountered and its potential biological relevance. One study has indicated that N-(4-hydroxyphenyl)propionamide (HPPA) can bind to the human liver and may have effects on fertility by preventing the implantation of fertilized eggs.[5]

Paracetamol (Acetaminophen) Metabolism

The metabolic fate of Acetaminophen is predominantly hepatic. The major metabolic routes are glucuronidation and sulfation, which account for the detoxification and excretion of the majority of the drug.[2][3] A minor, yet critical, pathway involves the oxidation of Acetaminophen by the cytochrome P450 enzyme system (primarily CYP2E1) to form the highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[3][6] Under normal therapeutic doses, NAPQI is efficiently detoxified by conjugation with glutathione.[2][6]

The following diagram illustrates the primary metabolic pathways of Acetaminophen.

Experimental Protocols

The following sections provide representative experimental protocols for the synthesis and analytical determination of this compound. These are generalized procedures and may require optimization for specific laboratory conditions.

Synthesis of this compound

A plausible synthetic route for this compound involves the acylation of 4-aminophenol with propionyl chloride or propanoic anhydride.

Materials:

-

4-Aminophenol

-

Propionyl chloride

-

Pyridine (B92270) or Triethylamine (as a base)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Hydrochloric acid (1M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and hexanes for elution

Procedure:

-

In a round-bottom flask, dissolve 4-aminophenol in anhydrous DCM.

-

Add an equimolar amount of a non-nucleophilic base, such as pyridine or triethylamine, to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of propionyl chloride (1.05 equivalents) in DCM to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 1M HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.

Analytical Determination by High-Performance Liquid Chromatography (HPLC)

As an impurity of Acetaminophen, HPLC methods developed for the analysis of Acetaminophen and its related compounds can be adapted for the detection and quantification of this compound.

Instrumentation and Conditions (Representative):

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A reversed-phase C18 or C8 column (e.g., 4.6 x 100 mm, 3 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.0) and an organic modifier (e.g., methanol (B129727) or acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 245 nm.

-

Injection Volume: 10 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase or a suitable solvent (e.g., methanol). Prepare a series of working standards by serial dilution to construct a calibration curve.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm filter, and inject into the HPLC system.

-

Analysis: Run the samples and standards through the HPLC system. Identify the peak corresponding to this compound by comparing its retention time with that of the reference standard.

-

Quantification: Calculate the concentration of this compound in the sample by using the calibration curve generated from the peak areas of the standard solutions.

Logical Workflow for Synthesis and Purification

The following diagram outlines the logical workflow for the synthesis and subsequent purification of this compound.

This guide provides foundational technical information for researchers and professionals working with this compound. For further, in-depth studies, it is recommended to consult peer-reviewed literature and established pharmacopeial methods.

References

- 1. This compound (N-Propionyl-4-aminophenol) [cymitquimica.com]

- 2. Paracetamol – Pharmacokinetics [sepia2.unil.ch]

- 3. Paracetamol - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 1693-37-4 | IP27203 [biosynth.com]

- 6. derangedphysiology.com [derangedphysiology.com]

- 7. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | C9H11NO2 | CID 74325 - PubChem [pubchem.ncbi.nlm.nih.gov]

N-(4-Hydroxyphenyl)propanamide: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Hydroxyphenyl)propanamide, also known as Paracetamol Impurity B, is a molecule of significant interest in the pharmaceutical sciences due to its structural relationship with the widely used analgesic and antipyretic drug, paracetamol (acetaminophen). Despite its prevalence as a known impurity, dedicated research into the synthesis, biological activity, and toxicological profile of this compound remains notably scarce in publicly available literature. This technical guide aims to provide a comprehensive overview of the current, albeit limited, state of knowledge regarding this compound. In the absence of direct experimental data, this document leverages information on structurally analogous compounds and the well-established pharmacology of paracetamol to infer potential properties and guide future research. Detailed hypothetical experimental protocols for synthesis and biological evaluation are provided, alongside a thorough examination of the metabolic pathways of paracetamol to contextualize the significance of its impurities. This guide is intended to serve as a foundational resource for researchers investigating this compound, highlighting critical knowledge gaps and proposing avenues for future investigation.

Introduction

This compound is a chemical compound that is structurally very similar to paracetamol, differing only by the presence of an additional methylene (B1212753) group in the acyl chain. It is recognized by pharmacopoeias as a related compound and potential impurity in the synthesis of paracetamol.[1] The control and monitoring of impurities in active pharmaceutical ingredients (APIs) are critical for ensuring drug safety and efficacy. Therefore, a thorough understanding of the chemical, biological, and toxicological properties of impurities like this compound is paramount.

This whitepaper will synthesize the available information on this compound, including its chemical and physical properties. Due to the limited direct research, this guide will also present a proposed synthetic route, potential biological activities inferred from related compounds, and a discussion of its potential pharmacology and toxicology in the context of paracetamol metabolism. Detailed experimental protocols are provided as templates for future research endeavors.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below, based on data from various chemical information repositories.[2][3]

| Property | Value | Reference |

| IUPAC Name | This compound | [3] |

| Synonyms | 4-Hydroxypropionanilide, Parapropamol, N-Propionyl-4-aminophenol, Acetaminophen Related Compound B | [2] |

| CAS Number | 1693-37-4 | [2] |

| Molecular Formula | C₉H₁₁NO₂ | [2] |

| Molecular Weight | 165.19 g/mol | [2] |

| Appearance | Pale purple solid | [1] |

| Melting Point | 173.0 °C | [4] |

| Boiling Point | 389.9 °C (Predicted) | [4] |

| SMILES | CCC(=O)Nc1ccc(O)cc1 | [2] |

| InChI Key | SSMYTAQHMUHRSK-UHFFFAOYSA-N | [2] |

Synthesis of this compound

While specific literature detailing the optimized synthesis of this compound is sparse, a standard and logical approach would be the N-acylation of 4-aminophenol (B1666318) with a suitable propionylating agent. A proposed synthetic scheme is outlined below.

Caption: Proposed workflow for the synthesis of this compound.

Proposed Experimental Protocol: N-acylation of 4-Aminophenol

This protocol is a representative method and has not been optimized for this compound.

Materials:

-

4-Aminophenol

-

Propionyl chloride

-

Anhydrous pyridine or triethylamine

-

Anhydrous dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Solvents for recrystallization (e.g., ethyl acetate/hexanes)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminophenol (1.0 eq) in anhydrous DCM.

-

Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add propionyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.

| Step | Description | Reagents and Conditions | Expected Yield (%) |

| 1 | N-acylation | 4-Aminophenol, Propionyl chloride, Pyridine, DCM, 0 °C to RT | 80-95 (estimated) |

| 2 | Purification | Recrystallization (Ethyl acetate/Hexanes) | >90 (recovery) |

Biological Activity

There is a significant lack of publicly available data on the biological activity of this compound. However, the activities of structurally related compounds can provide insights into potential areas of investigation. For instance, various derivatives of N-(4-hydroxyphenyl) amides have been explored for their therapeutic potential.

| Compound | Class | Biological Activity | Mechanism of Action | Cell Lines Tested | IC₅₀/EC₅₀ Values | Reference |

| N-(4-hydroxyphenyl)retinamide (Fenretinide) | N-(4-hydroxyphenyl) amide | Anticancer, Chemopreventive | Induces apoptosis via generation of reactive oxygen species (ROS); activates retinoic acid receptors (RARs) | Various cancer cell lines including ovarian, breast, and neuroblastoma | Varies by cell line, typically in the low micromolar range | [5] |

| Paracetamol (Acetaminophen) | N-(4-hydroxyphenyl) acetamide | Analgesic, Antipyretic | Inhibition of COX enzymes, actions of its metabolite AM404 | Widely used clinically | N/A | [6] |

| 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives | N-(4-hydroxyphenyl) amino acid derivatives | Antimicrobial | Not fully elucidated | Multidrug-resistant bacterial and fungal pathogens | MIC > 64 µg/mL for some derivatives | [7] |

Proposed Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a general method to assess the potential cytotoxic effects of this compound on a cancer cell line.

Materials:

-

Human cancer cell line (e.g., HepG2 for liver toxicity context)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve a range of final concentrations. Replace the medium in the wells with the medium containing the test compound. Include vehicle controls (medium with DMSO) and untreated controls.

-

Incubation: Incubate the plates for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C.

-

Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Pharmacology and Mechanism of Action

The pharmacology and mechanism of action of this compound have not been investigated. However, as it is a close structural analog and a known impurity of paracetamol, its properties can be considered in the context of the parent drug.

Paracetamol is a widely used analgesic and antipyretic agent. Its mechanism of action is complex and not fully elucidated, but it is thought to involve the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, in the central nervous system.[7][8] Additionally, a metabolite of paracetamol, AM404, formed in the brain, is believed to contribute to its analgesic effects through interactions with the endocannabinoid system.[6]

The primary metabolic pathways of paracetamol are glucuronidation and sulfation in the liver. A minor but critical pathway involves oxidation by cytochrome P450 enzymes (primarily CYP2E1) to form the highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI). Under normal conditions, NAPQI is detoxified by conjugation with glutathione (B108866). However, in cases of overdose, glutathione stores are depleted, leading to NAPQI-induced hepatocellular damage and necrosis.[6]

Caption: Metabolic pathways of paracetamol, leading to both detoxification and toxicity.

The metabolic fate of this compound is unknown. It is plausible that it could undergo similar metabolic transformations as paracetamol, including glucuronidation, sulfation, and cytochrome P450-mediated oxidation. Further research is required to determine its metabolic profile and whether it can also form a reactive, potentially toxic, metabolite.

Toxicological Profile

No specific toxicological studies on this compound are available in the literature. Its classification according to the Globally Harmonized System (GHS) indicates that it is harmful if swallowed.[3]

| Endpoint | Value | Classification | Reference |

| Acute Oral Toxicity | Data not available | Harmful if swallowed (H302) | [3] |

| Mutagenicity | Data not available | Not classified | |

| Carcinogenicity | Data not available | Not classified | |

| Hepatotoxicity | Data not available | Not classified |

Given its status as a paracetamol impurity, a key toxicological question is whether this compound contributes to the known hepatotoxicity of paracetamol, either directly or by influencing its metabolism. This remains an important area for future investigation.

Analytical Methods

The analysis of this compound, particularly in the context of pharmaceutical quality control, would likely employ standard chromatographic and spectroscopic techniques.

| Technique | Typical Parameters | Application | Reference (for similar compounds) |

| High-Performance Liquid Chromatography (HPLC) | C18 column, UV detection, isocratic or gradient elution with acetonitrile (B52724)/water or methanol/buffer mobile phase. | Quantification, purity assessment, impurity profiling. | [9] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Capillary column, electron ionization (EI), mass selective detector. Often requires derivatization. | Identification and quantification of volatile impurities. | [10] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR in a suitable deuterated solvent (e.g., DMSO-d₆). | Structural elucidation and confirmation. | [10] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | KBr pellet or ATR. | Identification of functional groups. | [10] |

Proposed Experimental Protocol: HPLC Analysis of Paracetamol and Impurities

This protocol is a representative method for the analysis of paracetamol and its related substances.

Instrumentation:

-

HPLC system with a UV detector

-

C18 column (e.g., 4.6 mm x 150 mm, 5 µm)

-

Data acquisition and processing software

Reagents:

-

Acetonitrile (HPLC grade)

-

Phosphate (B84403) buffer (pH adjusted)

-

Water (HPLC grade)

-

Reference standards for paracetamol and this compound

Chromatographic Conditions:

-

Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 70:30 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 220 nm.

-

Injection Volume: 20 µL.

Procedure:

-

Standard Preparation: Prepare stock solutions of paracetamol and this compound reference standards in the mobile phase. Prepare a series of working standard solutions by diluting the stock solutions.

-

Sample Preparation: Accurately weigh and dissolve the sample containing paracetamol in the mobile phase to a known concentration.

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Quantification: Identify the peaks of paracetamol and this compound based on their retention times compared to the standards. Calculate the concentration of the impurity in the sample using the peak areas and the calibration curve generated from the standard solutions.

Conclusion and Future Directions

This compound is a compound of interest primarily due to its status as a known impurity of paracetamol. This technical guide has compiled the limited available information on its chemical and physical properties and has highlighted the significant gaps in our understanding of its synthesis, biological activity, pharmacology, and toxicology.

The provided hypothetical synthetic route and analytical and biological testing protocols are intended to serve as a starting point for researchers. Future research should prioritize:

-

Development and validation of an optimized synthetic protocol to enable the production of sufficient quantities for further study.

-

Comprehensive in vitro and in vivo evaluation of its biological activities , including its potential analgesic, antipyretic, and cytotoxic effects.

-

Investigation of its metabolic fate , including its potential to form reactive metabolites and its interaction with the metabolic pathways of paracetamol.

-

A thorough toxicological assessment , with a particular focus on hepatotoxicity, both alone and in combination with paracetamol.

A deeper understanding of this compound is essential for refining the manufacturing processes of paracetamol and for ensuring the continued safety and efficacy of this vital medication.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound (N-Propionyl-4-aminophenol) [cymitquimica.com]

- 3. Acetaminophen Related Compound B Pharmaceutical Secondary Standard; Certified Reference Material 1693-37-4 [sigmaaldrich.com]

- 4. scholarworks.utep.edu [scholarworks.utep.edu]

- 5. researchgate.net [researchgate.net]

- 6. litfl.com [litfl.com]

- 7. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Paracetamol poisoning - Wikipedia [en.wikipedia.org]

- 9. Impurity profiling of paracetamol toxic impurities in pharmaceutical combination with ibuprofen and chlorzoxazone using HPLC and TLC densitometric methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to N-(4-Hydroxyphenyl)propanamide (Parapropamol)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Hydroxyphenyl)propanamide, also known by its common synonym Parapropamol, is a chemical compound closely related to the widely used analgesic and antipyretic drug, paracetamol (acetaminophen). Structurally, it differs from paracetamol by the presence of a propanamide group instead of an acetamide (B32628) group. This subtle modification can influence its physicochemical properties, metabolic fate, and biological activity. This compound is often encountered as an impurity in the synthesis of paracetamol and is also used as a reference standard in analytical chemistry.[1][2][3][4] This technical guide provides a comprehensive overview of the known synonyms, physicochemical properties, plausible synthesis and analytical methodologies, and the inferred mechanism of action of this compound, primarily based on its structural similarity to paracetamol.

Nomenclature and Synonyms

A variety of synonyms and identifiers are used for this compound in scientific literature and chemical databases. A structured compilation of these is provided in Table 1 for clarity and cross-referencing.

Table 1: Known Synonyms and Identifiers for this compound

| Type | Identifier |

| IUPAC Name | This compound[1] |

| Common Synonyms | Parapropamol[1][5][6], para-Hydroxypropionanilide, 4-Hydroxypropionanilide |

| Systematic Synonyms | N-(4-Hydroxyphenyl)propionamide, 4-Propionamidophenol[2][3], N-Propionyl-4-aminophenol[3][4] |

| CAS Number | 1693-37-4[3][5][6] |

| Other Identifiers | Acetaminophen impurity B[1][2], Paracetamol EP Impurity B[1] |

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in Table 2.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁NO₂ | [6][7] |

| Molecular Weight | 165.19 g/mol | [1][6][7] |

| Appearance | White crystalline solid | Inferred from related compounds |

| Melting Point | 173 °C | [2] |

| Boiling Point | 389.9 °C | [2] |

| SMILES | CCC(=O)NC1=CC=C(C=C1)O | [1] |

| InChIKey | SSMYTAQHMUHRSK-UHFFFAOYSA-N | [1] |

Inferred Mechanism of Action and Signaling Pathways

Specific mechanistic studies on this compound are not extensively available in public literature. However, due to its close structural analogy to paracetamol, its mechanism of action is inferred to be similar. The primary analgesic and antipyretic effects of paracetamol are believed to be mediated through the central nervous system.

The proposed mechanisms include:

-

Inhibition of Cyclooxygenase (COX) Enzymes: Paracetamol is a weak inhibitor of COX-1 and COX-2 enzymes in peripheral tissues, which explains its limited anti-inflammatory effects. However, it is a more potent inhibitor of COX enzymes within the central nervous system, where the peroxide tone is lower. This central inhibition of COX activity is thought to be a primary contributor to its analgesic and antipyretic properties. It is hypothesized that this compound also acts via this pathway.

-

Modulation of the Endocannabinoid System: A metabolite of paracetamol, AM404 (N-arachidonoylphenolamine), is formed in the brain. AM404 is an agonist of the transient receptor potential vanilloid 1 (TRPV1) receptor and also inhibits the reuptake of the endogenous cannabinoid, anandamide. This action on the endocannabinoid system is thought to contribute to the analgesic effects of paracetamol. It is plausible that this compound could be metabolized in a similar manner to produce an analogous bioactive metabolite.

The key signaling pathway influenced is the prostaglandin (B15479496) synthesis pathway, which is downstream of the COX enzymes.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route involves the acylation of 4-aminophenol (B1666318) with propionic anhydride (B1165640) or propanoyl chloride.

Materials:

-

4-Aminophenol

-

Propionic anhydride

-

Water or Acetic Acid (as solvent)

-

Activated charcoal (for decolorization, optional)

-

Ethanol (for recrystallization, optional)

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend 4-aminophenol in water or a suitable solvent.

-

Acylation: Add propionic anhydride to the suspension. The reaction can be heated gently to facilitate dissolution and reaction.

-

Crystallization: Cool the reaction mixture in an ice bath to induce crystallization of the crude product.

-

Isolation: Collect the crystals by vacuum filtration and wash with cold water.

-

Purification: Recrystallize the crude product from hot water or an ethanol/water mixture. If the solution is colored, activated charcoal can be added to the hot solution before filtering.

-

Drying: Dry the purified crystals under vacuum to obtain pure this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

-

Column: A C18 reverse-phase column is typically suitable.

-

Mobile Phase: A gradient or isocratic mixture of water (often with a small amount of acid like formic or acetic acid for peak shaping) and a polar organic solvent like acetonitrile (B52724) or methanol.

-

Detection: UV detection at a wavelength around 245 nm is appropriate due to the phenolic chromophore.

-

Purpose: To determine the purity of the synthesized compound and to quantify it in various matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons, the ethyl group of the propanamide moiety, and the amide and hydroxyl protons. The aromatic protons would likely appear as two doublets in the aromatic region. The ethyl group would show a triplet and a quartet.

-

¹³C NMR: The carbon NMR would show distinct signals for the aromatic carbons, the carbonyl carbon of the amide, and the two carbons of the ethyl group.

-

Purpose: To confirm the chemical structure of the synthesized compound.

Quantitative Data

Specific quantitative data for this compound, such as LD50 or IC50 values, are not widely available in the public domain. The primary available toxicological information is a GHS classification indicating that it is harmful if swallowed.[1] For comparison, the oral LD50 of paracetamol in rats is reported to be 1.944 g/kg. Due to the structural similarity, it can be anticipated that this compound would exhibit a similar toxicity profile, though this would require experimental verification.

Conclusion

This compound (Parapropamol) is a close structural analog of paracetamol. While specific research on its biological activity and mechanism of action is limited, a significant amount can be inferred from the extensive knowledge available for paracetamol. It is likely to possess analgesic and antipyretic properties, acting primarily through the central inhibition of COX enzymes and potentially through modulation of the endocannabinoid system. The synthesis and analytical methods described provide a foundation for researchers to produce and characterize this compound for further investigation. Future studies are warranted to elucidate the specific pharmacokinetic, pharmacodynamic, and toxicological profiles of this compound to fully understand its potential as a therapeutic agent or to better characterize it as a significant impurity in paracetamol manufacturing.

References

- 1. This compound | C9H11NO2 | CID 74325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1693-37-4 | IP27203 [biosynth.com]

- 3. This compound (N-Propionyl-4-aminophenol) [lgcstandards.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. CAS 1693-37-4: parapropamol | CymitQuimica [cymitquimica.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. This compound (N-Propionyl-4-aminophenol) [cymitquimica.com]

An In-depth Technical Guide to N-(4-Hydroxyphenyl)propanamide: Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Hydroxyphenyl)propanamide, a close structural analog and known impurity of the widely used analgesic and antipyretic drug paracetamol (acetaminophen), has garnered interest for its potential pharmacological activities and as a reference standard in pharmaceutical quality control. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological characterization of this compound. While a singular "discovery" paper for this compound is not readily apparent in historical records, its emergence is intrinsically linked to the synthesis and study of p-aminophenol derivatives, a class of compounds that rose to prominence in the late 19th and early 20th centuries. This guide details its physicochemical properties, outlines a representative laboratory synthesis protocol, and describes standard experimental procedures for evaluating its analgesic and antipyretic effects. Furthermore, it explores the likely mechanism of action through the prostaglandin (B15479496) synthesis pathway and discusses its metabolic fate, providing a foundation for further research and development.

Discovery and History

The history of this compound is interwoven with the development of p-aminophenol-based analgesics, most notably paracetamol (N-acetyl-p-aminophenol). While the first synthesis of paracetamol is attributed to Harmon Northrop Morse in 1878, the broader exploration of N-acyl-p-aminophenol derivatives likely led to the synthesis of numerous analogues, including the propionyl variant.

This compound, also known by synonyms such as 4-Hydroxypropionanilide and Parapropamol, is recognized as a process impurity in the manufacturing of paracetamol. Its presence in pharmaceutical preparations is monitored to ensure the purity and safety of the final drug product. Although not developed as a standalone therapeutic agent to the same extent as paracetamol, its structural similarity has prompted investigations into its own pharmacological profile.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and analytical characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | |

| Synonyms | 4-Hydroxypropionanilide, Parapropamol, Acetaminophen impurity B | |

| CAS Number | 1693-37-4 | |

| Molecular Formula | C₉H₁₁NO₂ | |

| Molecular Weight | 165.19 g/mol | [1] |

| Melting Point | 172-176 °C | |

| Boiling Point | 389.9 °C (predicted) | |

| Appearance | White to off-white crystalline powder | |

| Solubility | Sparingly soluble in water, soluble in ethanol (B145695) and methanol. |

Synthesis of this compound

The synthesis of this compound can be achieved through the acylation of p-aminophenol with propionyl chloride or propionic anhydride. The following is a representative laboratory-scale protocol.

Experimental Protocol: Synthesis via Acylation of p-Aminophenol

Materials:

-

p-Aminophenol

-

Propionyl chloride

-

Pyridine (B92270) (or another suitable base)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and hexanes (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve p-aminophenol (1.0 equivalent) in anhydrous dichloromethane.

-

Addition of Base: Add pyridine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Acylation: Slowly add propionyl chloride (1.05 equivalents) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.

-

Characterization: Confirm the identity and purity of the product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Mechanism of Action

The primary biological activities of this compound are believed to be analgesic and antipyretic, similar to paracetamol. The predominant mechanism of action for this class of compounds is the inhibition of prostaglandin synthesis.

Prostaglandin Synthesis Pathway

Prostaglandins are lipid compounds that are involved in the signaling of pain and fever. Their synthesis is initiated from arachidonic acid by the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][3] Paracetamol and its analogues are thought to exert their effects primarily through the inhibition of COX-2 in the central nervous system.[2]

Experimental Protocols for Biological Assays

To characterize the analgesic and antipyretic properties of this compound, standard preclinical animal models are employed.

Acetic Acid-Induced Writhing Test (Analgesia)

This test is a model of visceral pain and is sensitive to peripherally and centrally acting analgesics.[5][6]

Protocol:

-

Animals: Male Swiss albino mice (20-25 g) are used.

-

Grouping: Animals are divided into control and treatment groups (n=6-8 per group).

-

Drug Administration: The test compound (this compound) or a standard analgesic (e.g., acetylsalicylic acid) is administered orally or intraperitoneally at various doses. The control group receives the vehicle.

-

Induction of Writhing: After a set pre-treatment time (e.g., 30-60 minutes), 0.6% acetic acid solution is injected intraperitoneally.

-

Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber, and the number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a defined period (e.g., 20 minutes).

-

Data Analysis: The percentage of inhibition of writhing is calculated for each treated group compared to the control group.

Hot Plate Test (Analgesia)

This method is used to assess centrally mediated analgesia by measuring the reaction time of the animal to a thermal stimulus.[7]

Protocol:

-

Animals: Mice or rats are used.

-

Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C) is used.

-

Baseline: The basal reaction time of each animal (licking of the paws or jumping) is recorded before drug administration. A cut-off time is set (e.g., 30 seconds) to prevent tissue damage.

-

Drug Administration: The test compound or a standard drug (e.g., morphine) is administered.

-

Testing: At various time points after drug administration (e.g., 30, 60, 90 minutes), the animals are placed on the hot plate, and the latency to respond is recorded.

-

Data Analysis: The increase in reaction time (analgesic effect) is calculated and compared to the baseline and control group.

Brewer's Yeast-Induced Pyrexia (Antipyresis)

This is a standard model for inducing fever in rats to evaluate the efficacy of antipyretic agents.[8]

Protocol:

-

Animals: Male Wistar rats (150-200 g) are used.

-

Baseline Temperature: The initial rectal temperature of each rat is recorded.

-

Induction of Pyrexia: A 15-20% suspension of brewer's yeast in saline is injected subcutaneously.

-

Fever Development: The animals are fasted overnight, and the rectal temperature is measured again after 18-24 hours to confirm the development of fever.

-

Drug Administration: Animals with a significant rise in body temperature are selected and administered the test compound or a standard antipyretic (e.g., paracetamol).

-

Temperature Monitoring: Rectal temperature is recorded at regular intervals (e.g., 1, 2, 3, and 4 hours) after drug administration.

-

Data Analysis: The reduction in body temperature in the treated groups is compared to the control group.

Metabolism

The metabolism of this compound is expected to follow similar pathways to paracetamol. The primary routes of metabolism for paracetamol are glucuronidation and sulfation in the liver, leading to the formation of inactive, water-soluble conjugates that are excreted in the urine.[9] A minor portion is metabolized by the cytochrome P450 enzyme system (primarily CYP2E1) to a reactive intermediate, N-acetyl-p-benzoquinone imine (NAPQI).[10] Under normal conditions, NAPQI is detoxified by conjugation with glutathione. The structural similarity of this compound suggests it would also undergo these metabolic transformations.

Conclusion

This compound is a compound of significant interest due to its close relationship with paracetamol. While its history is not as well-documented as its more famous analogue, its role as a pharmaceutical impurity and a subject of pharmacological investigation is clear. This guide has provided a comprehensive overview of its known properties, a representative synthesis protocol, and standard methods for evaluating its biological activity. Further research to quantify its analgesic and antipyretic potency and to fully elucidate its metabolic and toxicological profile will be valuable for the fields of drug development and pharmaceutical sciences.

References

- 1. This compound | C9H11NO2 | CID 74325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]

- 4. 3,5-Disubstituted analogues of paracetamol. Synthesis, analgesic activity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acetic Acid Induced Writhing Test [bio-protocol.org]

- 6. Writhing test [bio-protocol.org]

- 7. Hot plate test - Wikipedia [en.wikipedia.org]

- 8. Baker yeast-induced fever in young rats: characterization and validation of an animal model for antipyretics screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Clinical pharmacokinetics of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. derangedphysiology.com [derangedphysiology.com]

N-(4-Hydroxyphenyl)propanamide: A Comprehensive Technical Guide to an Acetaminophen Impurity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of N-(4-Hydroxyphenyl)propanamide, a known process-related impurity in the synthesis of the widely used analgesic and antipyretic drug, acetaminophen (B1664979). This document outlines the chemical properties, formation pathways, and pharmacopoeial significance of this impurity. Detailed experimental protocols for its detection and quantification using high-performance liquid chromatography (HPLC) are provided, along with a summary of its known toxicological and pharmacological properties. Signaling pathway diagrams and experimental workflows are included to offer a comprehensive visual understanding of the subject matter.

Introduction

Acetaminophen (paracetamol) is one of the most common over-the-counter medications for pain and fever relief. Its synthesis, typically through the acetylation of p-aminophenol, can lead to the formation of various impurities that must be controlled to ensure the safety and efficacy of the final drug product. This compound, also known by synonyms such as Acetaminophen Related Compound B (USP) and Paracetamol Impurity B (EP), is a key process-related impurity.[1][2][3] Its presence in the final active pharmaceutical ingredient (API) is closely monitored by regulatory bodies. This guide serves as a technical resource for professionals involved in the research, development, and quality control of acetaminophen.

Chemical and Physical Properties

This compound is a derivative of p-aminophenol, similar in structure to acetaminophen but with a propanoyl group instead of an acetyl group.[4]

| Property | Value | Reference(s) |

| Chemical Name | This compound | [4] |

| Synonyms | Parapropamol, 4'-Hydroxypropionanilide, Acetaminophen impurity B, Paracetamol EP Impurity B | [1][2][4] |

| CAS Number | 1693-37-4 | [4] |

| Molecular Formula | C₉H₁₁NO₂ | [4] |

| Molecular Weight | 165.19 g/mol | [4] |

| Appearance | Colorless liquid | [5] |

| Hazard Statement | Harmful if swallowed (Acute toxicity - Category 4, Oral) | [6] |

Formation Pathway

The primary route for the synthesis of acetaminophen is the acetylation of p-aminophenol using acetic anhydride (B1165640).[7][8][9] The formation of this compound as an impurity is generally attributed to the presence of propanoic anhydride as a contaminant in the acetic anhydride starting material.[10][11][12] Propanoic anhydride can react with p-aminophenol in a similar manner to acetic anhydride, leading to the formation of the corresponding propanamide derivative.

Pharmacopoeial Acceptance Criteria

Both the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) list this compound as a specified impurity in their monographs for acetaminophen (paracetamol).[13][14] The acceptance criteria for this impurity are critical for ensuring the quality of the API.

| Pharmacopoeia | Impurity Name | Acceptance Criterion |

| USP | Acetaminophen Related Compound B | Not more than 0.1% |

| EP | Paracetamol Impurity B | Not specified in the provided search results |

Note: The specific limit for Paracetamol Impurity B in the European Pharmacopoeia was not explicitly found in the search results. It is recommended to consult the current edition of the EP for the official limit.

Analytical Methodologies: High-Performance Liquid Chromatography (HPLC)

The quantification of this compound in acetaminophen is typically performed using reversed-phase high-performance liquid chromatography (RP-HPLC).[15][16][17]

Detailed Experimental Protocol

This protocol is a composite of validated methods described in the literature for the analysis of acetaminophen and its impurities.[14][16][17]

5.1.1. Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.05 M Phosphate Buffer (pH 3.5) |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 245 nm |

| Injection Volume | 10 µL |

5.1.2. Preparation of Solutions

-

Diluent: Mobile Phase A and Acetonitrile (90:10, v/v)

-

Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a concentration of 100 µg/mL.

-

Standard Solution: Dilute the Standard Stock Solution with the diluent to obtain a concentration of 1.0 µg/mL.

-

Sample Solution: Accurately weigh and dissolve approximately 100 mg of the acetaminophen sample in 100 mL of the diluent. Sonicate for 10 minutes and filter through a 0.45 µm nylon filter.

5.1.3. System Suitability

-

Resolution: The resolution between the acetaminophen peak and the this compound peak should be not less than 2.0.

-

Tailing Factor: The tailing factor for the this compound peak should be not more than 2.0.

-

Relative Standard Deviation (RSD): Inject the Standard Solution six times. The RSD of the peak areas for this compound should be not more than 5.0%.

5.1.4. Quantification

Calculate the percentage of this compound in the acetaminophen sample using the following formula:

% Impurity = (Area_sample / Area_standard) * (Conc_standard / Conc_sample) * 100

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Paracetamol EP Impurity B | 1693-37-4 | SynZeal [synzeal.com]

- 3. Acetaminophen Related Compound B USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | C9H11NO2 | CID 74325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Propionic anhydride - Wikipedia [en.wikipedia.org]

- 6. echemi.com [echemi.com]

- 7. uwaterloo.ca [uwaterloo.ca]

- 8. researchgate.net [researchgate.net]

- 9. phlox.or.id [phlox.or.id]

- 10. Acetic Propionic Anhydride|Mixed Anhydride Reagent [benchchem.com]

- 11. kelid1.ir [kelid1.ir]

- 12. acetic propionic anhydride | C5H8O3 | Reactory [reactory.app]

- 13. uspnf.com [uspnf.com]

- 14. drugfuture.com [drugfuture.com]